Cas no 1932128-35-2 (tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate)
tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- (1R,2R,5R)-tert-Butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-amino-, 1,1-dimethylethyl ester, (1R,2R,5R)-
- tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- P20771
- endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine
- 1408076-02-7
- MFCD29048659
- 1932128-35-2
- SCHEMBL23971467
- CS-0059054
- (1R,2R,5R)-8-Boc-2-amino-8-azabicyclo[3.2.1]octane
-
- MDL: MFCD29048659
- Inchi: 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3/t8-,9-,10-/m1/s1
- InChI Key: LJSMXQVRQBFKNF-OPRDCNLKSA-N
- SMILES: [C@@]12([H])N(C(OC(C)(C)C)=O)[C@@]([H])(CC1)CC[C@H]2N
Computed Properties
- Exact Mass: 226.168127949g/mol
- Monoisotopic Mass: 226.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 55.6Ų
tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1210057-100mg |
tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |
1932128-35-2 | 97% | 100mg |
$605 | 2025-02-12 | |
| eNovation Chemicals LLC | Y1210057-250MG |
tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |
1932128-35-2 | 97% | 250mg |
$965 | 2025-02-12 | |
| eNovation Chemicals LLC | Y1210057-500MG |
tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |
1932128-35-2 | 97% | 500mg |
$1610 | 2025-02-12 | |
| eNovation Chemicals LLC | Y1210057-1G |
tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |
1932128-35-2 | 97% | 1g |
$2420 | 2025-02-12 | |
| eNovation Chemicals LLC | Y1210057-5G |
tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |
1932128-35-2 | 97% | 5g |
$6315 | 2023-09-02 | |
| Chemenu | CM538042-100mg |
(1R,2R,5R)-tert-Butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |
1932128-35-2 | 95%+ | 100mg |
$*** | 2023-03-30 | |
| Chemenu | CM538042-250mg |
(1R,2R,5R)-tert-Butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |
1932128-35-2 | 95%+ | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM538042-500mg |
(1R,2R,5R)-tert-Butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |
1932128-35-2 | 95%+ | 500mg |
$*** | 2023-03-30 | |
| Chemenu | CM538042-1g |
(1R,2R,5R)-tert-Butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |
1932128-35-2 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM538042-5g |
(1R,2R,5R)-tert-Butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |
1932128-35-2 | 95%+ | 5g |
$*** | 2023-03-30 |
tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate Suppliers
tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Introduction to Tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS No. 1932128-35-2)
Tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound, identified by its CAS number 1932128-35-2, belongs to the class of azabicycloalkanes, which are known for their potential applications in the development of novel therapeutic agents. The presence of a tert-butyl group and a specific stereochemical configuration at the 1R, 2R, and 5R positions contributes to its distinct chemical behavior and biological activity.
The structural framework of tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate consists of a bicyclic system with an azabridge, which imparts rigidity and stability to the molecule. This structural motif is particularly interesting because it can mimic the conformational flexibility of natural amino acids while introducing additional functional handles for chemical modification. The carboxylate group at the 8-position provides a site for further derivatization, enabling the synthesis of more complex derivatives with tailored biological properties.
In recent years, there has been growing interest in azabicycloalkanes as pharmacophores due to their ability to interact with biological targets in unique ways. The stereochemistry of tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate plays a crucial role in determining its binding affinity and selectivity towards specific receptors or enzymes. Studies have shown that the precise arrangement of substituents can significantly influence the compound's pharmacological activity, making it a valuable scaffold for drug discovery efforts.
One of the most compelling aspects of this compound is its potential application in the development of enzyme inhibitors. The azabridge structure can serve as a scaffold for designing molecules that selectively target enzymes involved in various disease pathways. For instance, research has demonstrated that derivatives of azabicycloalkanes can inhibit proteases and kinases, which are key players in processes such as inflammation and cancer progression. The tert-butyl group enhances metabolic stability, allowing for longer half-lives and improved bioavailability.
The carboxylate functionality at the 8-position also offers opportunities for covalent bonding interactions with biological targets, which can lead to more potent and durable drug effects. This feature is particularly useful in designing probes for biochemical assays and in developing targeted therapeutics that require specific binding interactions. The ability to modify both the stereocenter positions and the carboxylate group provides chemists with a versatile platform for exploring new chemical space.
Recent advances in computational chemistry have further facilitated the design and optimization of compounds like tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate. Molecular modeling techniques have been employed to predict binding modes and optimize stereochemical configurations for enhanced activity. These computational approaches have complemented experimental efforts by providing insights into how structural modifications can influence biological outcomes.
In addition to its potential as an enzyme inhibitor, this compound has shown promise in other therapeutic areas. For example, studies have explored its use as a precursor for peptidomimetics, which are designed to mimic the bioactivity of natural peptides while avoiding their drawbacks such as rapid degradation or immunogenicity. The rigid bicyclic structure provides a stable framework that can be modified to achieve specific biological effects.
The synthesis of tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate presents unique challenges due to its complex stereochemistry and ring system. However, advances in synthetic methodology have made it increasingly feasible to access these types of molecules on a scalable basis. Techniques such as asymmetric hydrogenation and enzymatic resolutions have been particularly valuable in establishing enantioselective synthetic routes.
The pharmaceutical industry has recognized the potential of azabicycloalkanes as innovative drug candidates due to their unique structural features and biological activities. Companies are investing heavily in research programs aimed at discovering new derivatives with improved pharmacokinetic profiles and therapeutic efficacy. The compound's versatility makes it an attractive starting point for generating libraries of compounds for high-throughput screening.
The future prospects for tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate are promising as ongoing research continues to uncover new applications and optimize its properties for clinical use. Collaborative efforts between academic researchers and industry scientists are expected to accelerate the development of novel therapeutics based on this scaffold.
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